N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-Ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by ethyl and phenyl substituents at the N6 and N1/N4 positions, respectively. This scaffold is notable for its structural similarity to purine analogs, making it a candidate for kinase inhibition and therapeutic applications.
Properties
IUPAC Name |
6-N-ethyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-20-19-23-17(22-14-9-5-3-6-10-14)16-13-21-25(18(16)24-19)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHPTTOATLTPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in inhibiting cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical profiles depending on their substituents. Below is a comparative analysis of N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with key analogs:
Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound’s phenyl and ethyl groups increase its molecular weight (~337.4) compared to simpler analogs like the N4,N6-dimethyl derivative (178.19).
- Solubility : Bulky substituents (e.g., isopropyl groups in ) reduce water solubility. The target compound’s phenyl groups likely render it less soluble than halogenated analogs (e.g., 0.5 µg/mL for the chloro derivative ).
- Boiling Point : Larger substituents increase boiling points due to enhanced van der Waals interactions (e.g., 464.2°C for the dimethyl analog vs. ~480°C estimated for the target compound).
Biological Activity
N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of 314.37 g/mol. The compound is characterized by the presence of both pyrazolo and pyrimidine rings, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆ |
| Molecular Weight | 314.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | GUIPDPBVUVYEJY-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its role as a kinase inhibitor . It targets specific kinases involved in signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can disrupt cellular signaling and induce apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown efficacy in inhibiting casein kinase 1 (CK1), which is implicated in various cancers and neurodegenerative diseases .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis through the modulation of BAX/Bcl-2 ratios and cell cycle arrest at specific phases (S and G2/M) .
Anticancer Properties
This compound has been evaluated for its anticancer potential across various cancer cell lines. Notably:
- In Vitro Studies : The compound exhibited significant anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.21 |
| HCT-116 | 19.56 |
Other Biological Activities
Preliminary studies suggest that this compound may also possess antimicrobial and antiviral properties. Its ability to modulate cellular processes makes it a candidate for further pharmacological development.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- CK1 Inhibition Study : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit CK1 with IC50 values as low as 78 nM . This positions N6-ethyl-N1,4-diphenyl as a promising lead in developing CK1 inhibitors.
- EGFR Inhibition : Another study focused on similar pyrazolo derivatives showed promising results against epidermal growth factor receptors (EGFR), indicating potential applications in targeted cancer therapies .
- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinity of N6-ethyl-N1,4-diphenyl to various kinase targets. These studies support the hypothesis that structural modifications can enhance biological activity .
Q & A
Q. What are the established synthetic routes for N6-ethyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
The compound can be synthesized via heterocyclic condensation reactions. A common approach involves:
- Cyclization of hydrazine derivatives : For example, reacting 6-hydrazinopyrimidine intermediates with isocyanates under reflux conditions in glacial acetic acid, followed by crystallization (e.g., methanol) to obtain pyrazolo[3,4-d]pyrimidine derivatives .
- Heteropolyacid-catalyzed synthesis : Eco-friendly methods using Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) under solvent-free conditions or microwave irradiation enhance yield and reduce reaction time .
- Post-synthetic modifications : Ethyl and phenyl groups can be introduced via alkylation or Suzuki coupling to optimize substituent positions .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and aromaticity. For example, indole protons in derivatives appear as singlets near δ 8.5–9.0 ppm, while ethyl groups show triplet signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z 401.51 for C₂₃H₂₇N₇) .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in analogues, though data for the exact compound remains limited .
Q. What preliminary biological activities have been reported for this compound?
- Kinase inhibition : The compound’s pyrazolo[3,4-d]pyrimidine core exhibits affinity for Janus kinases (JAKs) and Src/Abl kinases. In vitro assays show IC₅₀ values in the nanomolar range for JAK3 inhibition, with selectivity over JAK1/2 attributed to hydrophobic pocket interactions .
- Antitumor potential : Derivatives (e.g., PR5-LL-CM01) inhibit PRMT5, a methyltransferase implicated in cancer, with IC₅₀ < 100 nM in leukemia cell lines .
Advanced Research Questions
Q. How can structural modifications enhance kinase selectivity?
- Substituent optimization : Introducing bulky groups (e.g., 3,4-dimethylphenyl) at the N4 position improves JAK3 selectivity by sterically hindering non-target kinases. Molecular docking reveals that ethyl groups at N6 reduce clashes with JAK3’s gatekeeper residue (e.g., M902) .
- Scaffold hopping : Replacing the pyrimidine ring with pyrido[3,4-d]pyrimidine increases solubility and reduces off-target effects in dual Src/Abl inhibitors .
Q. How should researchers address contradictions in kinase inhibition data?
- Assay validation : Compare results across multiple platforms (e.g., radiometric vs. fluorescence-based kinase assays) to rule out interference from assay artifacts .
- Cellular context : Evaluate compound efficacy in cell lines with varying expression levels of target kinases (e.g., JAK3-deficient vs. wild-type cells) .
- Metabolic stability : Check for metabolite interference using liver microsome assays, as ethyl groups may undergo oxidative degradation .
Q. What computational tools are critical for rational design of derivatives?
- Molecular docking (AutoDock/Vina) : Predict binding modes to JAK3 (PDB: 4LVI) or Abl (PDB: 2G2F). Focus on hydrogen bonds with hinge residues (e.g., E903 in JAK3) and hydrophobic interactions with the DFG motif .
- QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate substituent properties with IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories to identify residues critical for sustained inhibition .
Safety and Handling
Q. What precautions are required for safe laboratory handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if airborne dust is generated .
- Spill management : Contain spills with vermiculite or sand, and dispose as hazardous waste. Avoid water to prevent dust dispersion .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
